molecular formula C12H10N6O2 B2419904 6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide CAS No. 1396875-32-3

6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide

Katalognummer: B2419904
CAS-Nummer: 1396875-32-3
Molekulargewicht: 270.252
InChI-Schlüssel: DCCFKHKESPRUEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an imidazole ring, an isoxazole ring, and a pyridazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative.

    Attachment of the Isoxazole Ring: The isoxazole ring can be attached through a cyclization reaction involving a nitrile oxide and an alkyne.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridazine derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine, which includes the target compound, exhibit potent activity against Mycobacterium tuberculosis (Mtb). For instance, a set of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and screened for their inhibitory concentrations against Mtb strains. Notably, certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM, outperforming existing clinical candidates like PA-824 by nearly tenfold in some cases .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Activity Against
Compound 18≤0.006Mtb (MDR and XDR strains)
Compound 13<0.03 - 0.8Various drug-resistant strains

Cancer Therapeutics

The compound's structural features suggest potential applications in oncology. Research has highlighted the role of imidazole derivatives in targeting specific pathways involved in cancer cell proliferation and survival. For instance, studies have shown that certain imidazo[1,2-a]pyridine derivatives can inhibit ATP homeostasis by targeting QcrB, a crucial enzyme in the electron transport chain of cancer cells . This mechanism may provide a novel approach to developing anticancer agents.

Case Study: Anticancer Activity Evaluation
A recent investigation focused on synthesizing new derivatives based on the imidazo[1,2-a]pyridine scaffold and evaluating their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced their anticancer activity, suggesting that further optimization could yield promising therapeutic candidates.

Drug Development and Lead Optimization

The compound serves as a lead structure for further drug development efforts due to its favorable pharmacokinetic properties observed in preclinical models. For example, pharmacokinetic evaluations in male mice revealed promising absorption and distribution characteristics for certain derivatives . These findings underscore the potential for these compounds to be developed into effective oral medications.

Table 2: Pharmacokinetic Profile of Selected Compounds

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t½ (h)
Compound 134111810.255
Compound 1838503370.5ND

Wirkmechanismus

The mechanism of action of 6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(1H-imidazol-1-yl)pyridazine-3-carboxamide: Lacks the isoxazole ring.

    N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide: Lacks the imidazole ring.

    6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine: Lacks the carboxamide group.

Uniqueness

6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide is unique due to the presence of all three functional groups (imidazole, isoxazole, and carboxamide) in a single molecule

Biologische Aktivität

6-(1H-imidazol-1-yl)-N-(5-methylisoxazol-3-yl)pyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available literature.

The molecular formula for this compound is C13H12N6O2C_{13}H_{12}N_6O_2 with a molecular weight of 316.34 g/mol. The structure features a pyridazine core substituted with an imidazole and an isoxazole, which are known for their diverse pharmacological properties.

Biological Activity Overview

The biological activity of the compound has been evaluated through various studies focusing on its anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it was found to exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 µM, indicating effective growth inhibition compared to non-cancerous cell lines .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

In addition to cytotoxic effects, the compound has been shown to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes at concentrations as low as 1 µM .

Antibacterial Activity

The compound has also been tested for antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.039 mg/mL against various bacterial strains .

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0048 - 0.039

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values indicating promising efficacy in inhibiting fungal growth .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole and isoxazole moieties may interact with biological targets involved in cell proliferation and apoptosis pathways.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of similar compounds containing imidazole and isoxazole structures, emphasizing their role as potential therapeutic agents in oncology and infectious diseases . These studies contribute to a growing body of evidence supporting the exploration of heterocyclic compounds in drug development.

Eigenschaften

IUPAC Name

6-imidazol-1-yl-N-(5-methyl-1,2-oxazol-3-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c1-8-6-10(17-20-8)14-12(19)9-2-3-11(16-15-9)18-5-4-13-7-18/h2-7H,1H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCFKHKESPRUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.